molecular formula C19H21BrN4O4S B299285 N-[4-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

N-[4-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

Cat. No. B299285
M. Wt: 481.4 g/mol
InChI Key: AKTDCRSGWPFOSN-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide, also known as BME-ANPA, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has been the focus of numerous studies since then.

Mechanism of Action

The exact mechanism of action of N-[4-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the brain, which can lead to a reduction in seizure activity and anxiolytic effects.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor effects in vitro and in vivo, and to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide for lab experiments is its wide range of biological activities. It has been shown to have effects on a variety of systems in the body, which makes it a useful tool for studying a wide range of biological processes. However, one of the limitations of this compound is its potential toxicity. It has been shown to have toxic effects in some animal models, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[4-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide. One area of research could focus on its potential use as an antitumor agent. Another area of research could focus on its potential use as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential use in the treatment of epilepsy and other neurological disorders.

Synthesis Methods

The synthesis of N-[4-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is a complex process that involves several steps. The starting material for the synthesis is 2-bromoaniline, which is reacted with methylsulfonyl chloride to form 2-bromo(methylsulfonyl)aniline. This compound is then reacted with ethyl acetoacetate to form 2-bromo(methylsulfonyl)phenyl-3-oxobutanoate. The final step in the synthesis is the reaction of this compound with hydrazine hydrate and acetic anhydride to form this compound.

Scientific Research Applications

N-[4-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been studied for its potential use in scientific research in a variety of fields, including neuroscience, cancer research, and drug discovery. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant effects.

properties

Molecular Formula

C19H21BrN4O4S

Molecular Weight

481.4 g/mol

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-(2-bromo-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H21BrN4O4S/c1-13(15-8-10-16(11-9-15)21-14(2)25)22-23-19(26)12-24(29(3,27)28)18-7-5-4-6-17(18)20/h4-11H,12H2,1-3H3,(H,21,25)(H,23,26)/b22-13+

InChI Key

AKTDCRSGWPFOSN-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)/C2=CC=C(C=C2)NC(=O)C

SMILES

CC(=NNC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=NNC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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